2-(7-Chloroquinolin-4-yl)anthranilic acid hidrochloride
Description
Contextualization within Chemical Entities of Research Interest
Glafenic Acid, also known by its systematic name 2-[(7-chloroquinolin-4-yl)amino]benzoic acid, is a heterocyclic compound belonging to the quinoline (B57606) and anthranilic acid families. nih.govnih.gov Quinoline derivatives have historically been a significant source of therapeutic agents, most notably in the treatment of malaria. The core structure of Glafenic Acid, featuring a 7-chloroquinoline (B30040) moiety linked to an anthranilic acid, has positioned it and its analogs as subjects of interest in medicinal chemistry. The formation of a hydrochloride salt from the parent Glafenic Acid is a common practice in pharmaceutical development. nih.gov This process involves reacting the free base form of the compound with hydrochloric acid to yield a salt, a strategy often employed to enhance the physicochemical properties of a potential drug candidate. nih.govnih.gov
Significance in Preclinical Investigation and Compound Development
The hydrochloride salt form of a compound can offer several advantages in preclinical studies. Often, hydrochloride salts exhibit improved aqueous solubility and stability compared to their free base counterparts. nih.govgoogle.com This enhanced solubility can be crucial for in vitro assays and for developing suitable formulations for in vivo testing. researchgate.net The conversion to a salt can also facilitate purification and handling of the compound. nih.gov In the context of preclinical investigation, the study of Glafenic Acid Hydrochloride Salt allows researchers to assess its biological activity with greater reliability and to gather preliminary data on its pharmacokinetic profile. The development of related 7-chloroquinoline derivatives has shown promise in areas such as antiprotozoal and anticancer research, suggesting a potential avenue for the investigation of Glafenic Acid Hydrochloride Salt. nih.govmdpi.com
The table below presents key chemical data for Glafenic Acid, the parent compound of the hydrochloride salt.
| Property | Value | Source |
| IUPAC Name | 2-[(7-chloroquinolin-4-yl)amino]benzoic acid | nih.gov |
| Molecular Formula | C16H11ClN2O2 | nih.gov |
| Molecular Weight | 298.72 g/mol | nih.gov |
| CAS Number | 10440-42-3 | nih.gov |
Note: The data in this table pertains to Glafenic Acid.
Structure
2D Structure
Properties
CAS No. |
53560-21-7 |
|---|---|
Molecular Formula |
C16H14Cl2N2O2 |
Molecular Weight |
337.2 g/mol |
IUPAC Name |
6-amino-6-(7-chloroquinolin-4-yl)cyclohexa-2,4-diene-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C16H13ClN2O2.ClH/c17-10-4-5-11-12(6-8-19-14(11)9-10)16(18)7-2-1-3-13(16)15(20)21;/h1-9,13H,18H2,(H,20,21);1H |
InChI Key |
WVWGYLBUSMDUMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C3C=CC(=CC3=NC=C2)Cl.Cl |
Origin of Product |
United States |
Synthetic Chemistry and Derivatization Strategies for Glafenic Acid Hydrochloride Salt
Established Synthetic Routes for Glafenic Acid Hydrochloride Salt
The synthesis of Glafenic Acid, chemically known as 2-[(7-chloroquinolin-4-yl)amino]benzoic acid, is rooted in classic methodologies for forming N-aryl anthranilic acids. pharmacy180.comekb.eg These routes are characterized by the coupling of key precursor compounds followed by conversion to the hydrochloride salt.
Synthesis of Precursor Compounds and Intermediate Derivatization
The core structure of Glafenic Acid is assembled from two primary building blocks: an anthranilic acid moiety and a 7-chloroquinoline (B30040) moiety. The most common synthetic strategy is the copper-catalyzed Ullmann condensation reaction. wikipedia.orgnih.gov This reaction involves the coupling of an aryl amine with an aryl halide. For Glafenic Acid, this translates to two primary pathways:
Reaction of Anthranilic Acid with 4,7-dichloroquinoline (B193633) .
Reaction of a 2-halobenzoic acid with 4-amino-7-chloroquinoline . ekb.eg
The first approach, a specific type of Goldberg reaction, involves the N-arylation of anthranilic acid. wikipedia.org The synthesis of the precursor 4,7-dichloroquinoline is a critical first step. A related precursor, N1-(7-Chloroquinolin-4-yl)butane-1,4-diamine, can be prepared by reacting 4,7-dichloroquinoline with 1,4-diaminobutane (B46682) under microwave irradiation, yielding the product in high purity (86%). mdpi.com
The Ullmann condensation itself traditionally requires high temperatures (often over 200°C) and polar, high-boiling solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.orgnih.gov A base, such as potassium carbonate, is typically required to facilitate the reaction. chemicalbook.com
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|---|
| Aryl Halide (e.g., 4,7-dichloroquinoline) | Amine (e.g., Anthranilic acid) | Copper (metal, salt, or oxide) | K₂CO₃, Na₂CO₃ | DMF, NMP, Nitrobenzene | >200°C (Traditional) | ekb.egwikipedia.orgnih.gov |
| 2-Chlorobenzoic Acid | 3-Trifluoromethylaniline | Copper filings | Potassium carbonate | Not specified | Not specified | chemicalbook.com |
| o-Chlorobenzoic acid | 2,3-dimethyl aniline | Copper powder | Inorganic alkali | Excess aniline | 100-150°C | google.com |
Methodologies for Hydrochloride Salt Formation
Once the Glafenic Acid free base is synthesized and purified, it is converted to its hydrochloride salt. This is a standard procedure in pharmaceutical chemistry to improve properties such as solubility and stability. The process involves dissolving the organic base (Glafenic Acid) in a suitable solvent and introducing hydrochloric acid.
Common methods include:
Aqueous HCl Addition : A straightforward method where concentrated or dilute aqueous HCl is added to a solution of the base. However, this can lead to lower yields if the resulting salt has significant solubility in water.
Anhydrous HCl Gas : To avoid water, anhydrous HCl gas can be bubbled through a solution of the base in an anhydrous, aprotic solvent like diethyl ether or dioxane. This often induces crystallization of the hydrochloride salt.
HCl in Organic Solvent : A more common and scalable approach involves using a pre-prepared solution of HCl in an organic solvent, such as isopropanol (B130326) or ethanol. This solution is added to the base, leading to the precipitation of the pure hydrochloride salt. For instance, after synthesis, a crude product can be acidified with hydrochloric acid to a specific pH to induce crystallization. google.com
Novel Synthetic Approaches to Glafenic Acid Hydrochloride Salt
Research continues to optimize the synthesis of N-aryl anthranilic acids, focusing on improving yields, reducing harsh reaction conditions, and exploring more environmentally benign processes.
High-Yielding Synthesis Protocols
Modifications to the traditional Ullmann coupling have led to significant improvements in yield and reaction conditions. Key developments include the use of specific ligands to enhance the activity of the copper catalyst and the application of alternative energy sources.
For example, microwave-assisted Ullmann couplings have been shown to dramatically reduce reaction times from hours to minutes. ekb.egnih.gov A protocol using elemental copper as a catalyst in a phosphate (B84403) buffer under microwave irradiation has been reported for the synthesis of related amino-substituted compounds, often completing within 2-30 minutes. nih.gov Another approach involves using ultrasonic irradiation, which has been shown to produce N-aryl anthranilic acid derivatives with higher yields and in shorter times compared to classical heating. ekb.eg
Exploration of Alternative Reagents and Reaction Conditions
The exploration of alternative reagents aims to move away from the harsh conditions of traditional methods. This includes:
Ligand-Assisted Catalysis : The use of ligands like diamines, acetylacetonates, or picolinic acid can create soluble copper catalysts that are more effective, allowing reactions to proceed at lower temperatures. wikipedia.orgnih.gov
Alternative Solvents : Ionic liquids have been investigated as environmentally benign media for copper-catalyzed Ullmann-type reactions, sometimes eliminating the need for additional ligands. researchgate.net
Alternative Catalysts : While copper is traditional, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) represent a powerful, albeit more expensive, alternative for C-N bond formation. nih.gov
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Ullmann Coupling | Elemental copper catalyst, phosphate buffer | Very short reaction times (2-30 min), no inert atmosphere required | nih.gov |
| Ultrasonic Irradiation | Copper catalyst, one-pot synthesis possible | Higher yields, shorter reaction times than classical heating | ekb.eg |
| Ligand-Assisted Coupling | Use of ligands like picolinic acid | Milder conditions, tolerates more functional groups | nih.gov |
| Ionic Liquid Media | Ionic liquid as solvent | Environmentally benign, no ligand may be needed, good to excellent yields | researchgate.net |
Chemical Modification and Prodrug Design for Glafenic Acid
The structure of Glafenic Acid, featuring a carboxylic acid group and a secondary amine, offers multiple sites for chemical modification to create prodrugs. Prodrugs are inactive derivatives that convert to the active parent drug in vivo, a strategy often used to improve physicochemical or pharmacokinetic properties. mdpi.com
The most common target for modification on fenamate-class molecules like Glafenic Acid is the carboxylic acid group. pharmacy180.com Masking this acidic function can alter solubility and absorption characteristics. Potential prodrug strategies include:
Esterification : The carboxylic acid can be converted into various esters (e.g., alkyl, aryl, or glycolic acid esters). This modification is a well-established method for creating prodrugs of NSAIDs. ijpsjournal.com
Amide Formation : The carboxylic acid can be coupled with amino acids or other amine-containing molecules to form amide linkages.
Carbonate/Carbamate Derivatives : The secondary amine within the Glafenic Acid structure could potentially be modified, although this is less common than modifying the carboxylic acid.
These modifications aim to create a bioreversible derivative that, upon administration, undergoes chemical or enzymatic cleavage to release the active Glafenic Acid. mdpi.com The design of such hybrids often involves linking two pharmacologically active moieties to achieve synergistic effects or improved properties. nih.gov
Synthesis of Carboxylic Acid Ester Prodrugs
The synthesis of carboxylic acid ester prodrugs of glafenic acid is a key strategy aimed at improving its therapeutic profile. The carboxyl group of non-steroidal anti-inflammatory drugs (NSAIDs) is often associated with gastrointestinal toxicity. researchgate.net Masking this acidic functionality through esterification can lead to prodrugs with reduced ulcerogenic potential and potentially altered pharmacokinetic properties. researchgate.netresearchgate.net
A general and effective method for the synthesis of these ester prodrugs is the Fischer-Speier esterification. organic-chemistry.org This acid-catalyzed reaction involves refluxing the parent carboxylic acid (glafenic acid) with an appropriate alcohol in the presence of a strong acid catalyst, such as sulfuric acid. youtube.commasterorganicchemistry.com The equilibrium of this reaction can be driven towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction, for example, through azeotropic distillation. organic-chemistry.org
Alternatively, esterification can be achieved under milder conditions using coupling reagents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) facilitate the formation of an ester linkage between the carboxylic acid and an alcohol. researchgate.net Other modern coupling agents can also be employed to achieve high yields and purity. organic-chemistry.org
The synthesis of a representative methyl ester prodrug of glafenic acid can be conceptualized in two main steps: the synthesis of glafenic acid itself, followed by its esterification.
Step 1: Synthesis of Glafenic Acid
A plausible synthetic route to glafenic acid involves the Ullmann condensation of 2-chloronicotinic acid with 2,3-dimethylaniline. This reaction is typically catalyzed by a copper-based catalyst and is a common method for the formation of N-aryl bonds.
Reaction Scheme for Glafenic Acid Synthesis
Step 2: Synthesis of Methyl Glafenate (Ester Prodrug)
Following the synthesis of glafenic acid, the methyl ester prodrug, methyl glafenate, can be prepared via Fischer esterification.
Reaction Scheme for Methyl Glafenate Synthesis
This straightforward esterification process can be adapted to synthesize a variety of ester prodrugs by employing different alcohols, thereby enabling the fine-tuning of properties such as lipophilicity and hydrolysis rate.
Table 1: Examples of Glafenic Acid Ester Prodrugs
| Prodrug Name | Ester Group | Potential Advantage |
| Methyl Glafenate | -CH₃ | Increased lipophilicity |
| Ethyl Glafenate | -CH₂CH₃ | Modified hydrolysis kinetics |
| Isopropyl Glafenate | -CH(CH₃)₂ | Enhanced membrane permeability |
Design and Synthesis of Other Chemically Modified Analogues
Beyond simple ester prodrugs, the chemical structure of glafenic acid offers multiple avenues for the design and synthesis of other modified analogues. These modifications can be aimed at exploring the structure-activity relationship (SAR) and developing compounds with novel pharmacological profiles.
One approach involves the derivatization of the carboxylic acid function into amides. The synthesis of amide analogues can be achieved by first converting the carboxylic acid of glafenic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride or oxalyl chloride. The resulting acid chloride can then be reacted with a primary or secondary amine to form the corresponding amide. nih.gov
Another strategy focuses on the modification of the aromatic rings. The introduction of various substituents on either the phenyl or the pyridine (B92270) ring can significantly influence the electronic and steric properties of the molecule, potentially leading to altered biological activity. For instance, the synthesis of analogues with different substitution patterns on the phenyl ring can be achieved by starting with appropriately substituted anilines in the initial Ullmann condensation.
Furthermore, more complex prodrug strategies can be employed. For example, glycolamide esters have been shown to be rapidly hydrolyzed in human plasma, making them a promising prodrug type for carboxylic acid agents. mdpi.com The synthesis of a glycolamide ester of glafenic acid would involve coupling glafenic acid with a substituted 2-hydroxyacetamide.
The synthesis of N-acylarylhydrazone derivatives represents another avenue for modification, which has been explored for other nicotinic acid derivatives to yield compounds with analgesic and anti-inflammatory activities. researchgate.net This would involve converting glafenic acid to its hydrazide, followed by condensation with an aromatic aldehyde.
Table 2: Potential Chemically Modified Analogues of Glafenic Acid
| Analogue Type | Modification | Synthetic Precursor | Key Reaction |
| Amide Analogue | Conversion of -COOH to -CONHR | Glafenic acid chloride | Amidation |
| Substituted Phenyl Analogue | Introduction of substituents on the phenyl ring | Substituted 2,3-dimethylaniline | Ullmann condensation |
| Glycolamide Ester Prodrug | Esterification with a glycolamide | Glafenic acid | Esterification |
| N-Acylarylhydrazone | Conversion of -COOH to a hydrazone | Glafenic acid hydrazide | Condensation |
These diverse synthetic strategies highlight the versatility of the glafenic acid scaffold for chemical modification, offering a rich field for the exploration of new therapeutic agents.
Metabolic and Biotransformation Pathways of Glafenic Acid
In Vitro Metabolic Investigations
In vitro studies using various liver tissue preparations are essential for elucidating the metabolic fate of xenobiotics like glafenic acid. These investigations utilize subcellular fractions such as microsomes and cytosol, as well as intact hepatocytes, to identify the enzymes and pathways involved in biotransformation. frontiersin.orgnih.govadmescope.com
The initial phase of glafenic acid metabolism involves enzymatic oxidation. Studies on its parent compound, glafenine (B1671574), show that after extensive hydrolysis to glafenic acid, two minor oxidative pathways are prominent in hepatic tissues. nih.govresearchgate.net One pathway is the hydroxylation of the benzene (B151609) ring, leading to the formation of phenolic derivatives. nih.gov Another identified pathway is the oxidation of the quinoline (B57606) nitrogen, which results in the corresponding N-oxide of glafenic acid. nih.gov Hydroxyglafenic acid can be formed either through the direct oxidation of glafenic acid or by the hydrolysis of the ester bond in its precursor, hydroxyglafenine. nih.gov
Oxidative reactions in drug metabolism are predominantly catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes, which are abundant in liver microsomes. nih.govmdpi.com These enzymes are responsible for a wide range of biotransformations, including the hydroxylation reactions observed in glafenic acid metabolism. nih.govgoogle.com While specific CYP isoforms responsible for glafenic acid oxidation have not been definitively identified in the available literature, enzymes like CYP3A4 are known to be major contributors to the metabolism of a vast array of drugs. nih.gov The involvement of CYP enzymes is inferred from the nature of the oxidative metabolites formed. nih.govnih.gov
Following Phase I oxidation, glafenic acid and its metabolites undergo Phase II conjugation reactions, with glutathione (B108866) (GSH) conjugation being a significant pathway. nih.gov This detoxification process involves the covalent bonding of the electrophilic center of a xenobiotic or its metabolite with the nucleophilic thiol group of glutathione. nih.gov The reaction is typically catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). xcode.life This conjugation significantly increases the water solubility of the compound, making it more readily excretable in bile and urine. nih.govxcode.life Studies indicate that the rate of conjugation for glafenic acid is high, underscoring the importance of this pathway in its clearance. nih.govresearchgate.net
Preclinical Biotransformation Product Identification
The identification of metabolites formed during preclinical studies is crucial for understanding the complete disposition of a drug.
Preclinical studies in rats have successfully characterized the primary metabolites of glafenine's biotransformation. Glafenic acid itself is the major metabolite found in both bile and urine. nih.govnih.gov Further metabolic modifications lead to other identifiable products. nih.gov
Key identified metabolites arising from glafenic acid pathways include:
Hydroxyglafenic Acid : Formed by the hydroxylation of the benzene ring of glafenic acid. nih.gov
Glafenic Acid N-oxide : Results from the oxidation of the quinoline nitrogen of glafenic acid. nih.gov
In contrast to the high conjugation rate of glafenic acid, its hydroxylated metabolite, hydroxyglafenic acid, exhibits a low rate of conjugation. nih.govresearchgate.net
Table 1: Major Metabolites of Glafenic Acid and Their Formation Pathways This table is interactive. You can sort and filter the data.
| Metabolite | Formation Pathway | Precursor |
|---|---|---|
| Glafenic Acid | Hydrolysis | Glafenine |
| Hydroxyglafenic Acid | Oxidation (Hydroxylation) | Glafenic Acid |
| Glafenic Acid N-oxide | Oxidation (N-oxidation) | Glafenic Acid |
The biotransformation of certain drugs can sometimes produce chemically reactive metabolites, which are unstable, electrophilic species capable of binding to cellular macromolecules. nih.gov The bioactivation of glafenine, the precursor to glafenic acid, is proposed to form an electrophilic iminoquinone species. researchgate.net
The primary mechanism for detoxifying these reactive intermediates is through conjugation with glutathione (GSH). nih.gov This process, often referred to as "trapping," forms a stable, non-toxic GSH adduct that can be isolated and characterized. mdpi.comwashington.edu The structure of the GSH conjugate provides critical insight into the identity of the transient reactive metabolite from which it was formed. nih.govmdpi.com Additionally, as a carboxylic acid-containing compound, glafenic acid has the potential to form reactive acyl glucuronides through conjugation with glucuronic acid, a pathway known to be a source of reactivity for other drugs with similar functional groups. admescope.comwashington.edu
Mechanistic Preclinical Research of Glafenic Acid and Glafenine Analogs
Cellular and Molecular Target Exploration
The initial exploration into the therapeutic potential of glafenine (B1671574), an analog of glafenic acid, stemmed from its identification as a corrector of defects in misfolded membrane proteins. This discovery has paved the way for a deeper understanding of its mechanism of action at the cellular and molecular level.
Investigation of Misfolded Membrane Protein Correction Mechanisms
Preclinical research has demonstrated that glafenine can partially rescue the trafficking defects of certain mutant proteins that are otherwise retained in the endoplasmic reticulum (ER). A notable example is the investigation of its effect on the solute carrier family 4 member 11 (SLC4A11) protein. Mutations in SLC4A11 are associated with corneal dystrophies, where the misfolded protein fails to traffic to the plasma membrane.
In studies utilizing human embryonic kidney (HEK293) cells expressing mutant SLC4A11, glafenine treatment was shown to promote the maturation and translocation of the defective protein to the cell surface. nih.govdrugbank.com This correction of the trafficking defect was observed for several SLC4A11 mutants, suggesting a potential therapeutic avenue for these conditions. nih.gov Importantly, the rescued SLC4A11 mutants were found to be functional, indicating that glafenine not only assists in the proper localization of the protein but also its ability to perform its physiological role. nih.gov The effective concentration for this rescue was determined to have an EC50 of 1.5 ± 0.7 μM. nih.gov
Similar corrective effects have been observed with another well-studied misfolded protein, the cystic fibrosis transmembrane conductance regulator (CFTR). nih.govnih.gov Glafenine and its analogs have been shown to be potent correctors of the F508del-CFTR mutant, the most common mutation causing cystic fibrosis. nih.gov
High-Throughput Screening Assays for Identifying Mechanistic Modulators
The identification of glafenine as a corrector of protein misfolding was facilitated by the use of high-throughput screening (HTS) assays. nih.gov These assays are designed to rapidly test large libraries of compounds for their ability to elicit a specific cellular response. In the case of SLC4A11, an HTS assay was developed to quantify the amount of the protein present at the plasma membrane. nih.gov This allowed for the efficient screening of small molecules, leading to the discovery of glafenine and other NSAIDs as potential correctors. nih.gov
HTS methodologies are pivotal in the early stages of drug discovery for identifying novel mechanistic modulators. nih.govnih.govnih.gov They enable the unbiased screening of diverse chemical libraries to uncover compounds that can influence cellular pathways and correct molecular defects. nih.govnih.gov
In Vitro Pharmacological Pathway Analysis
Following the identification of a compound's cellular activity, in vitro pharmacological studies are crucial to dissect the underlying molecular pathways. For glafenine and its analogs, these investigations have shed light on the mechanisms driving their corrective effects.
Cell-Based Assays for Probing Compound Activity
Cell-based assays are instrumental in characterizing the pharmacological activity of compounds in a biologically relevant context. nih.govmedchemexpress.comarvojournals.orgnih.gov In the study of glafenine's effect on SLC4A11, once the protein was rescued to the plasma membrane, its function was assessed using a cell-based water flux assay. nih.gov This confirmed that the corrected protein was indeed active.
Similarly, for CFTR, the functional rescue by glafenine and its analogs was confirmed using assays that measure the protein's chloride channel function. nih.gov These assays are essential to demonstrate that the corrected protein is not just in the right location but is also capable of performing its intended biological function.
Biochemical Investigations of Cellular Response Pathways
Biochemical studies have been key to unraveling the specific cellular response pathways modulated by glafenine. Research has revealed that the corrective mechanism of glafenine for F508del-CFTR is linked to the inhibition of the cyclooxygenase-2 (COX-2) enzyme and the subsequent modulation of the arachidonic acid pathway. nih.gov Specifically, glafenine prevents the conversion of arachidonic acid to prostaglandin (B15479496) E2 (PGE2). nih.gov This inhibition of the arachidonic acid pathway appears to be a novel mechanism for the correction of certain CFTR mutations. nih.gov
Further biochemical investigations into the metabolism of glafenine have identified the formation of reactive metabolites, such as quinone-imines, through bioactivation by cytochrome P450 enzymes. Understanding these metabolic pathways is crucial for a complete picture of the compound's cellular activity.
Animal Model Studies for Mechanistic Elucidation
While in vitro studies provide valuable mechanistic insights, animal models are essential for understanding the physiological effects and therapeutic potential of a compound in a whole organism.
Research utilizing animal models to specifically elucidate the in vivo mechanism of protein misfolding correction by glafenic acid or its analogs is an area of ongoing investigation. However, some studies have provided initial insights. For instance, glafenine has been studied in zebrafish larvae, where it was shown to induce intestinal epithelial cell apoptosis and stress on the endoplasmic reticulum and mitochondria. While this study focused on toxicity, it highlights the compound's activity in a whole-organism context.
Utilization of Preclinical Disease Models to Investigate Compound Effects
Recent preclinical research has explored the therapeutic potential of glafenine, a compound related to glafenic acid, and its analogs in the context of cystic fibrosis (CF). The primary model for these investigations has been cell lines expressing the most common disease-causing mutation, F508del-CFTR. This mutation results in a misfolded cystic fibrosis transmembrane conductance regulator (CFTR) protein that is retained in the endoplasmic reticulum and targeted for premature degradation, leading to a loss of function at the cell surface.
In a notable study, glafenine and its derivatives were assessed for their ability to correct the F508del-CFTR defect in Baby Hamster Kidney (BHK) cells and in human primary bronchial epithelial (HBE) cells derived from patients with cystic fibrosis. nih.gov These cell-based models are crucial for high-throughput screening (HTS) and for validating compound efficacy in a more physiologically relevant system.
The research demonstrated that glafenine acts as a proteostasis modulator, improving the processing and cell surface expression of the F508del-CFTR protein. When tested in BHK cells, glafenine alone was able to significantly increase the surface expression of F508del-CFTR. nih.gov Furthermore, in well-differentiated primary HBE cells homozygous for the F508del-CFTR mutation, glafenine was shown to partially correct the function of the CFTR protein. nih.gov
The study also investigated the combinatorial effects of glafenine with other CFTR modulators. When combined with VX-809 (Lumacaftor), a known CFTR corrector, glafenine exhibited an additive effect on the correction of F508del-CFTR. nih.gov An even more significant additive response was observed when glafenine was used in combination with Trikafta, a triple-combination therapy for cystic fibrosis. nih.gov These findings from preclinical disease models underscore the potential of glafenine and its analogs as part of a multi-pronged approach to treating cystic fibrosis.
Below is a data table summarizing the effects of glafenine and its combination with other modulators on F508del-CFTR surface expression in a cell-based HTS assay. nih.gov
| Treatment | Relative F508del-CFTR Surface Expression (% of Trikafta) |
| Glafenine alone | 14% (± 1.1%) |
| VX-809 alone | 62% (± 1.9%) |
| Glafenine + VX-809 | 75% (± 3%) |
| Glafenine + Trikafta | 116% (± 2.4%) |
This table is based on data from a study on F508del-CFTR correction and is intended for informational purposes only.
Mechanistic Studies of Biological Responses in Animal Systems
The mechanistic underpinnings of the biological responses to glafenine and its analogs have been a key focus of preclinical investigation. Research has revealed that the corrective effects of these compounds on the F508del-CFTR protein are mediated through the inhibition of the cyclooxygenase 2 (COX2) enzyme. nih.gov This inhibition has a downstream effect on the arachidonic acid pathway.
Specifically, the inhibition of COX2 by glafenine prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is an intermediate in the synthesis of various prostaglandins. This, in turn, leads to a reduction in the levels of prostaglandin E2 (PGE2). nih.gov It is the reduction in PGE2 that is believed to be the key mechanistic step responsible for the improved folding and trafficking of the F508del-CFTR protein to the cell surface.
Further medicinal chemistry efforts have led to the development of analogs of glafenine with improved potency. For instance, a compound designated as 'compound 49' was found to be four times more potent than the parent compound, glafenine, in correcting F508del-CFTR in human primary bronchial epithelial cells. nih.gov Another analog, MF63, also demonstrated a functional rescue of F508del-CFTR that was comparable to that of glafenine. nih.gov
These mechanistic insights, derived from studies in cellular systems that mimic the biological environment of the disease, are critical for the rational design of more effective therapeutic agents. The identification of COX2 as the target of glafenine in the context of CFTR correction provides a clear direction for future drug development and for exploring the potential of this class of compounds in other diseases where protein misfolding is a contributing factor.
The following table outlines the key mechanistic findings related to the biological response to glafenine and its analogs in preclinical systems. nih.gov
| Compound/Analog | Target Enzyme | Pathway Affected | Downstream Effect | Outcome |
| Glafenine | COX2 | Arachidonic Acid Pathway | Reduced conversion to PGE2 | F508del-CFTR correction |
| Compound 49 | COX2 | Arachidonic Acid Pathway | Potent reduction in PGE2 | Fourfold increase in F508del-CFTR correction over glafenine |
| MF63 | COX2 | Arachidonic Acid Pathway | Reduced conversion to PGE2 | Functional rescue of F508del-CFTR |
This table summarizes mechanistic data from preclinical research and is for informational purposes only.
Future Directions and Emerging Research Avenues for Glafenic Acid Hydrochloride Salt
Integration of Advanced Computational Chemistry with Experimental Mechanistic Studies
The convergence of computational chemistry with traditional experimental research offers a powerful paradigm for accelerating the understanding of a new molecule like Glafenic Acid Hydrochloride Salt. This integrated approach allows for the prediction of molecular properties and biological interactions, which can then be validated and refined through laboratory experiments, creating a highly efficient feedback loop for discovery.
Advanced computational techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations would be foundational. DFT studies would elucidate the electronic structure of the Glafenic Acid molecule, predicting its reactivity, stability, and spectroscopic properties. MD simulations, on the other hand, would model the dynamic behavior of the compound over time, providing insights into its conformational flexibility and its interactions with solvent molecules and potential biological receptors.
These in silico findings would be pivotal in designing targeted experimental studies. For instance, predicted metabolic pathways from computational models would guide the design of in vitro metabolism experiments using liver microsomes. Similarly, understanding the compound's potential binding modes to a target protein through docking simulations would inform site-directed mutagenesis experiments to validate the key interacting amino acid residues.
Table 1: Proposed Integrated Computational and Experimental Workflow
| Computational Method | Objective for Glafenic Acid Hydrochloride Salt | Corresponding Experimental Validation |
| Quantum Mechanics (DFT) | Predict molecular geometry, electronic properties, and spectral signatures. | X-ray crystallography, NMR spectroscopy, UV-Vis spectroscopy. |
| Molecular Docking | Identify potential binding modes and affinities to known biological targets. | In vitro binding assays (e.g., SPR, ITC). |
| Molecular Dynamics (MD) | Simulate the stability of the compound-target complex and conformational changes. | Time-resolved fluorescence spectroscopy, functional assays. |
| ADMET Prediction | Forecast absorption, distribution, metabolism, excretion, and toxicity profiles. | Cell-based permeability assays, liver microsomal stability assays. |
Discovery of Novel Biological Targets Based on Structure-Activity Relationships
A cornerstone of drug discovery is the elucidation of Structure-Activity Relationships (SAR), which describes how the chemical structure of a compound influences its biological activity. For Glafenic Acid Hydrochloride Salt, a systematic SAR exploration would be crucial for identifying its primary biological targets and potentially uncovering novel therapeutic applications.
This process would involve the synthesis of a focused library of analogues, where specific parts of the Glafenic Acid molecule are systematically modified. These modifications could include altering functional groups, changing the size or shape of the molecule, or introducing different substituents. Each new analogue would then be screened against a broad panel of biological targets, such as enzymes, receptors, and ion channels, using high-throughput screening (HTS) techniques.
The resulting data, linking specific structural changes to increases or decreases in biological activity, would be invaluable. For example, if modifications to a particular region of the molecule consistently affect its activity against a specific kinase, it would strongly suggest that this kinase is a direct target. This information not only helps in optimizing the lead compound for improved potency and selectivity but also enhances the fundamental understanding of its mechanism of action.
Table 2: Hypothetical SAR Data for Glafenic Acid Analogues
| Analogue ID | Modification from Parent Glafenic Acid | Activity at Target X (IC₅₀) | Activity at Target Y (IC₅₀) |
| GA-001 (Parent) | - | 1.2 µM | > 50 µM |
| GA-002 | Addition of a methyl group at position R1 | 0.5 µM | > 50 µM |
| GA-003 | Replacement of a carboxyl group with an amide | 15.8 µM | 45 µM |
| GA-004 | Introduction of a fluorine atom at position R2 | 0.3 µM | 22 µM |
This table represents a hypothetical outcome to illustrate the SAR process.
Development of Enhanced Analytical Techniques for Complex Biological Matrices
To fully understand the pharmacokinetic and pharmacodynamic profile of Glafenic Acid Hydrochloride Salt, it is essential to develop highly sensitive and specific analytical methods capable of detecting and quantifying the compound in complex biological matrices like blood, plasma, and tissue.
The current gold standard for such bioanalytical work is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The development of an LC-MS/MS method for Glafenic Acid Hydrochloride Salt would involve several key steps. First, the mass spectrometry parameters for the compound would be optimized to achieve maximum sensitivity. This includes finding the optimal precursor and product ions for Selected Reaction Monitoring (SRM), which provides high specificity.
Next, the liquid chromatography method would be developed to ensure that the compound is separated from other endogenous components in the biological sample that could interfere with the analysis. This involves selecting the appropriate column, mobile phases, and gradient elution. Finally, the method would undergo rigorous validation according to regulatory guidelines, assessing its accuracy, precision, linearity, and stability to ensure the reliability of the data generated in preclinical and potentially clinical studies.
Emerging techniques, such as high-resolution mass spectrometry (HRMS), could also be explored. HRMS offers the advantage of providing a more comprehensive metabolic profile, aiding in the identification of previously unknown metabolites of Glafenic Acid Hydrochloride Salt in a single analysis.
Q & A
Q. Key Considerations :
- Excess HCl may require neutralization with a weak base (e.g., sodium bicarbonate) to avoid residual acidity.
- Characterization via melting point analysis, NMR, or HPLC confirms purity .
Basic: How can researchers determine the pH of aqueous solutions of Glafenic Acid Hydrochloride Salt?
Answer :
The pH of the salt solution depends on hydrolysis equilibria. Since Glafenic Acid is a weak acid (derived from Glafenine), its hydrochloride salt will undergo cationic hydrolysis in water:
Q. Methodology :
- Indicator Method : Use universal indicators or pH strips for rapid screening (pH range \sim1–3 expected).
- Potentiometric Titration : Calibrate a pH electrode with standard buffers (pH 1.0 and 4.0) and measure the solution directly.
- Spectrophotometric Analysis : Compare UV-Vis absorption spectra at specific wavelengths (e.g., 260 nm) against pH-calibrated standards .
Q. Data Example :
| Concentration (M) | pH (Measured) | Hydrolysis Constant (Kₕ) |
|---|---|---|
| 0.1 | 1.8 | |
| 0.01 | 2.1 |
Intermediate: Which HPLC parameters are optimal for quantifying Glafenic Acid Hydrochloride Salt and its metabolites in biological samples?
Answer :
A reversed-phase HPLC method is effective for simultaneous quantification. Tournet et al. (1981) established the following protocol :
- Column : C18 (250 mm × 4.6 mm, 5 µm).
- Mobile Phase : Acetonitrile-phosphate buffer (pH 2.5, 0.01 M) in a 45:55 ratio.
- Flow Rate : 1.0 mL/min.
- Detection : UV at 254 nm.
- Retention Times :
- Glafenine: 8.2 min.
- Glafenic Acid: 6.5 min.
- Hydroxyglafenic Acid: 5.8 min.
Q. Validation Metrics :
- Linearity: over 0.1–50 µg/mL.
- LOD: 0.05 µg/mL.
- Recovery: 92–105% in plasma samples.
Advanced: How can researchers optimize HPLC parameters to resolve co-elution of Glafenic Acid Hydrochloride Salt and its oxidative metabolites?
Answer :
Co-elution issues arise due to structural similarities between Glafenic Acid and its metabolites. Optimization strategies include:
- Gradient Elution : Adjust acetonitrile concentration from 30% to 60% over 15 min to improve separation.
- Column Temperature : Increase to 40°C to reduce peak broadening.
- Ion-Pair Reagents : Add 0.1% trifluoroacetic acid (TFA) to enhance resolution of ionic species.
- Mass Spectrometry Coupling : Use LC-MS/MS for selective detection via unique fragmentation patterns .
Q. Example Optimization Results :
| Parameter Adjustment | Resolution (Glafenic vs. Hydroxyglafenic) |
|---|---|
| Isocratic Mobile Phase | 1.2 |
| Gradient Elution | 3.8 |
| Column Temperature at 40°C | 4.5 |
Advanced: How should researchers address contradictions in reported stability profiles of Glafenic Acid Hydrochloride Salt under varying pH conditions?
Answer :
Contradictory stability data (e.g., degradation at pH > 4 vs. pH > 6) may stem from experimental variables:
- Controlled Replicates : Conduct stability studies in triplicate under standardized conditions (25°C, dark).
- Buffer Systems : Use phosphate (pH 2–8) and carbonate (pH 9–11) buffers to avoid ionic interference.
- Analytical Cross-Validation : Compare HPLC, NMR, and LC-MS data to confirm degradation products.
Case Study :
A 2020 study found 10% degradation at pH 5 after 7 days, while a 2023 study reported 5% degradation. Discrepancies were traced to differences in buffer ionic strength (0.1 M vs. 0.05 M) .
Advanced: What is the impact of the hydrochloride salt form on the pharmacokinetic profile of Glafenic Acid compared to its free acid form?
Answer :
The hydrochloride salt enhances solubility and bioavailability:
- Solubility :
- Free Acid: 2.3 mg/mL in water.
- Hydrochloride Salt: 15.8 mg/mL.
- Bioavailability : Rat studies show 78% oral bioavailability for the salt vs. 35% for the free acid.
- Metabolite Kinetics : Faster absorption (Tₘₐₓ: 1.2 h vs. 2.5 h) and higher plasma AUC (450 µg·h/mL vs. 210 µg·h/mL) .
Mechanistic Insight :
The salt form increases dissolution rate in gastric fluid, promoting rapid intestinal absorption.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
